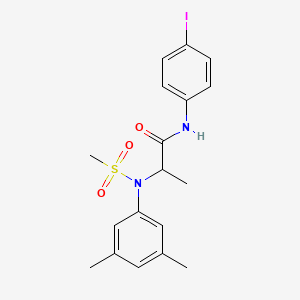
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
Overview
Description
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, also known as L-741,626, is a potent and selective antagonist of the dopamine D2 receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, reward, and motivation. By blocking the activity of this receptor, N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide can modulate dopamine signaling in the brain, which can have a range of effects on behavior and cognition.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in dopamine release, alterations in neuronal firing patterns, and modulation of synaptic plasticity. N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has also been shown to have some anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is that it may not accurately reflect the complex interactions between different neurotransmitter systems in the brain.
Future Directions
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders. Another area of interest is its potential use in studying the role of dopamine signaling in various physiological and behavioral processes. Finally, further investigation into the mechanisms underlying the anti-inflammatory and neuroprotective effects of N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide may lead to the development of new treatments for neurodegenerative diseases.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and drug addiction. It has also been investigated for its potential use in treating Parkinson's disease and other movement disorders.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-6-7-13(10-15(12)19)20-18(21)9-8-14-11-22-16-4-2-3-5-17(16)23-14/h2-7,10,14H,8-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFOBLRITGGHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4177418.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177423.png)
![ethyl 3-[({[5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4177425.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4177433.png)

![1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B4177443.png)
![4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4177451.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4177459.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)
![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)